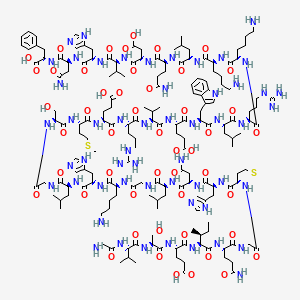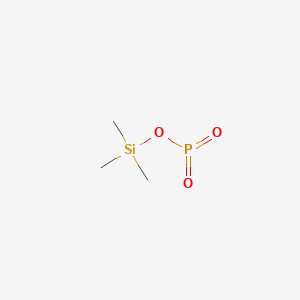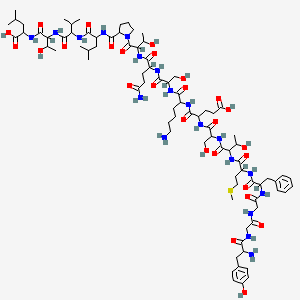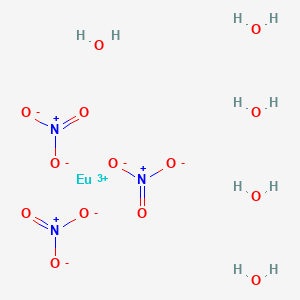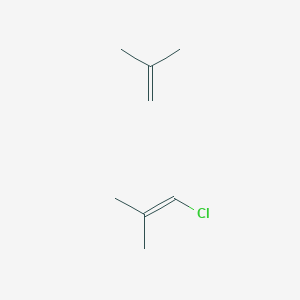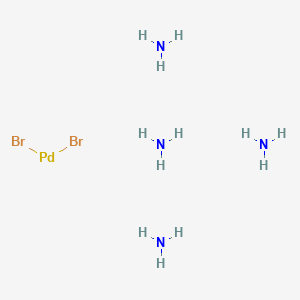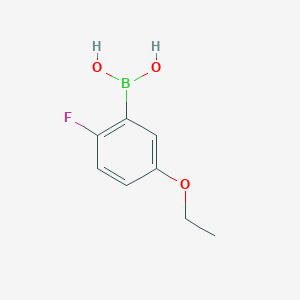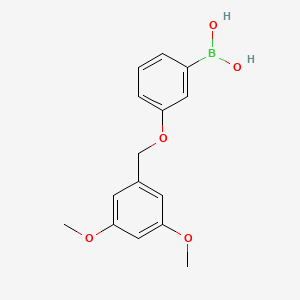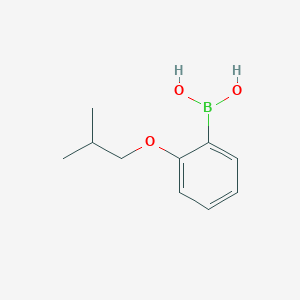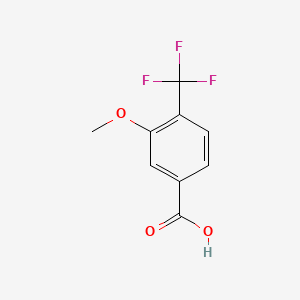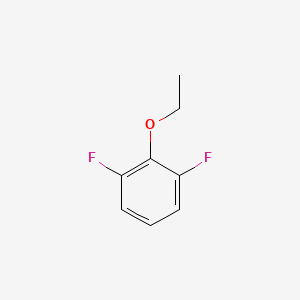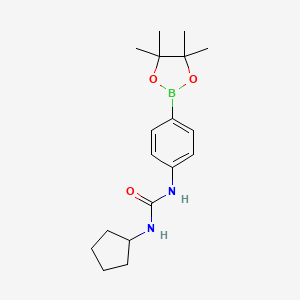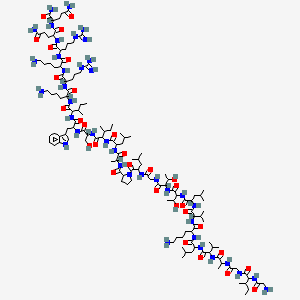
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, also known as adipic acid, is a white, crystalline dicarboxylic acid with the chemical formula C6H10O4. It is an important industrial chemical, used in the production of nylon, polyurethanes, and polyesters. It is also used in the synthesis of pharmaceuticals and in the manufacture of food additives.
Wissenschaftliche Forschungsanwendungen
Biodegradable Materials
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol: is used to create biodegradable polyesters . These materials are particularly valuable in reducing plastic waste and environmental pollution. They can degrade in natural environments, such as soil, without leaving harmful residues .
Medical Devices
In the medical field, this polymer is utilized to manufacture biocompatible devices . Its properties allow for the creation of medical implants and scaffolds that are compatible with human tissue and can be absorbed by the body over time .
Industrial Applications
This polymer’s durability and resistance to chemicals make it suitable for industrial uses. It’s employed in coatings, adhesives, and as a component in high-performance materials due to its robustness and stability under various conditions .
Environmental Science
The polymer’s potential for environmental remediation is significant. It can be used in the development of materials that help clean up pollutants or in the construction of barriers that prevent contamination from spreading .
Materials Science
In materials science, Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol contributes to the development of new materials with specific thermal and mechanical properties. It’s instrumental in creating polymers with desired characteristics for advanced engineering applications .
Energy Sector
The polymer is researched for its use in the energy sector , particularly in the development of materials for energy storage and insulation. Its thermal properties could lead to more efficient energy use and storage solutions .
Agriculture
In agriculture, the polymer’s degradable nature makes it a candidate for developing sustainable packaging and containers that reduce the environmental impact of agricultural products .
Food Industry
Lastly, the polymer’s safety profile allows for its use in food packaging . It can help create containers that are safe for food contact and contribute to extending the shelf life of food products .
Wirkmechanismus
Target of Action
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is a type of aliphatic-aromatic copolyester . The primary targets of this compound are the chemical reactions involved in the synthesis of polyesters . The role of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is to serve as a key component in the formation of these polyesters .
Mode of Action
The interaction of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol with its targets involves a process known as melt polymerization . In this process, the compound combines with other components such as 1,4-butanedioic acid, 1,6-hexanedioic acid, 1,8-octanedioic acid, or 1,12-dodecanedioic acid to form aliphatic-aromatic copolyesters . The resulting changes include the formation of a new polyester compound with specific properties depending on the components used .
Biochemical Pathways
The biochemical pathways affected by Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol involve the synthesis of polyesters . The downstream effects of these pathways include the production of polyesters with varying properties depending on the specific components used in the synthesis .
Result of Action
The molecular and cellular effects of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol’s action include the formation of a new polyester compound . This compound can have a variety of properties, including varying degrees of thermal stability, tensile strength, and elongation at break, depending on the specific components used in the synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol. For example, the temperature at which the melt polymerization process is conducted can affect the properties of the resulting polyester . Additionally, the presence of other components in the reaction mixture can also influence the characteristics of the final product .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol involves the reaction of hexanedioic acid and 1,4-cyclohexanedimethanol in the presence of a catalyst.", "Starting Materials": [ "Hexanedioic acid", "1,4-cyclohexanedimethanol", "Catalyst" ], "Reaction": [ "Step 1: Mix hexanedioic acid and 1,4-cyclohexanedimethanol in a reaction vessel.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 150-200°C and maintain it for 4-6 hours.", "Step 4: Cool the reaction mixture to room temperature.", "Step 5: Filter the resulting polymer and wash it with a suitable solvent to remove any impurities.", "Step 6: Dry the polymer under vacuum to obtain the final product." ] } | |
CAS-Nummer |
33478-30-7 |
Produktname |
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol |
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
bis(cyclohexylmethyl) hexanedioate |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
InChI-Schlüssel |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Kanonische SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Andere CAS-Nummern |
33478-30-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



